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Foreword: Understanding the Molecular Architecture and Utility of
2,8-Dimethyl-5-nonanol

Welcome to a comprehensive technical exploration of 2,8-Dimethyl-5-nonanol, a branched-chain aliphatic alcohol with
the chemical formula C11H240. This guide is meticulously crafted for researchers, scientists, and professionals in drug
development and chemical synthesis. Our objective is to move beyond a simple recitation of facts and delve into the
causality behind its synthesis, the logic of its analytical characterization, and its potential applications. As a molecule with
a unigue branched structure, 2,8-Dimethyl-5-nonanol, also known by its synonym diisopentylcarbinol, presents
interesting properties and synthetic challenges.[1] This document will serve as a practical, in-depth resource, grounding
its protocols and claims in authoritative data.

Part 1: Core Chemical Identity and Physicochemical Properties

2,8-Dimethyl-5-nonanol is a secondary alcohol where the hydroxyl group is located on the fifth carbon of a nonane
chain. The chain is further substituted with two methyl groups at the second and eighth positions. This specific
arrangement imparts distinct physical and chemical characteristics.

Molecular Identifiers

A clear and unambiguous identification is paramount in scientific research. The key identifiers for 2,8-Dimethyl-5-
nonanol are summarized below.
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Identifier Value Source

IUPAC Name 2,8-dimethylnonan-5-ol PubChem|[2]

CAS Number 19780-96-2 ChemicalBook, LookChem[1][3]
Molecular Formula C11H240 PubChem[2]

Synonyms Diisopentylcarbinol LookChem[1]

Canonical SMILES Cc(C)cce(cec(e)e)o PubChem|[2]

INChl=1S/C11H240/c1-9(2)5-7-11(12)8-
InChl PubChem|[2]
6-10(3)4/h9-12H,5-8H2,1-4H3

WXCCASRWBAGQGY-UHFFFAOY SA-
InChlKey N PubChem][2]

Computed Physicochemical Properties

The following table presents key computed physicochemical properties. These values are crucial for predicting the
behavior of the molecule in various solvents, its potential for membrane permeability, and its general reactivity.

Property Value Unit Source

i ChemicalBook, PubChem[2]
Molecular Weight 172.31 g/mol

(3]

Exact Mass 172.182715385 Da PubChem[2]
XLogP3 (Lipophilicity) 3.7 PubChem|[2]
Hydrogen Bond Donor Count 1 PubChem|[2]
Hydrogen Bond Acceptor

1 PubChem|[2]
Count
Rotatable Bond Count 6 ECHEMI[4]
Topological Polar Surface

20.2 A2 PubChem][2]
Area
Heavy Atom Count 12 ECHEMI[4]

Part 2: Synthesis and Purification Protocol

The most direct and commonly cited synthesis of 2,8-Dimethyl-5-nonanol is achieved through the reduction of its
corresponding ketone, 2,8-dimethylnonan-5-one.[3] This method is favored for its high selectivity and the relative
mildness of the reducing agent.

The Causality of Reagent Selection
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The Precursor: 2,8-dimethylnonan-5-one serves as the ideal starting material. Its carbonyl group (C=0) at the 5-position
is the target for reduction to a hydroxyl group (CH-OH).

The Reducing Agent: Sodium borohydride (NaBH4) is the reagent of choice for this transformation.[3]

« Expertise & Experience: Unlike more powerful reducing agents like lithium aluminum hydride (LiAIH4), NaBH4 is a mild
and selective reductant. It readily reduces aldehydes and ketones but typically does not react with esters, amides, or
carboxylic acids under standard conditions. This selectivity is advantageous as it minimizes the risk of over-reduction
or side reactions if such functional groups were present elsewhere in a more complex molecule.

« Trustworthiness: The reaction is highly reliable and proceeds with a predictable outcome. The use of a protic solvent
like methanol (MeOH) is standard, as it serves both to dissolve the ketone and to protonate the resulting alkoxide
intermediate.

Visualizing the Synthetic Workflow

The following diagram outlines the key stages of the synthesis and purification process.
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Caption: Workflow for the synthesis and purification of 2,8-Dimethyl-5-nonanol.
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Detailed Experimental Protocol

This protocol is a self-validating system, where each step logically follows to ensure the purity and identity of the final

product.

Materials:

2,8-dimethylnonan-5-one (33 mmol, 5.63 g)

Methanol (150 mL)

Sodium borohydride (21 mmol, 0.8 g)

1N Hydrochloric Acid (HCI)

1N Sodium Hydroxide (NaOH)

Hexane

Diethyl ether

Saturated brine solution

Anhydrous Magnesium Sulfate (MgS0O4)

Ethyl Acetate

Silica Gel for flash chromatography

Procedure:

Reaction Setup: In a suitable round-bottom flask, dissolve 5.63 g (33 mmol) of 2,8-dimethylnonan-5-one in 150 mL of
methanol.[3]

Reduction: Cool the solution to 0°C using an ice bath. While stirring, add 0.8 g (21 mmol) of sodium borohydride in
small portions. Causality Note: Portion-wise addition controls the exothermic reaction and hydrogen gas evolution.

Reaction Monitoring: Allow the reaction to stir at 0°C for 1 hour. Progress can be monitored by Thin Layer
Chromatography (TLC), comparing the reaction mixture to the starting material.

Quenching: Carefully quench the reaction by the slow addition of 1N HCI until the bubbling ceases. Causality Note:
This step neutralizes any unreacted NaBH4 and protonates the intermediate alkoxide.

Extraction: Dilute the mixture with a 1:1 solution of hexane/ether. Transfer to a separatory funnel and wash
sequentially with 1N NaOH, water, and finally with saturated brine.[3] Causality Note: The NaOH wash removes any
acidic impurities. The brine wash helps to break emulsions and removes the majority of dissolved water from the
organic layer.
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« Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO4, filter, and concentrate the solvent
using a rotary evaporator to yield the crude product.[3]

« Purification: Purify the crude oil via flash chromatography on a silica gel column. Elute with a mobile phase of 10%
ethyl acetate in hexane. The desired product is a colorless oil with an approximate Rf of 0.36 in 20% ethyl
acetate/hexane.[3]

Part 3: Spectroscopic Analysis and Structural Elucidation

Confirming the structure of the synthesized molecule is a critical, self-validating step. The primary techniques used are
Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework.
* 'H NMR: The proton NMR spectrum is a key identifier. The reported data for 2,8-Dimethyl-5-nonanol in CDCI3 is:

o 0 3.56 (m, 1H): This multiplet corresponds to the proton on the carbon bearing the hydroxyl group (H-5). Its
multiplicity arises from coupling to the adjacent CH2 protons.[3]

o 0 1.1-1.6 (m, 10H): This complex region contains the signals for the five CH2 groups and the two CH methine
protons (H-2 and H-8) in the backbone.[3]

o 6 0.88 (d, J=7 Hz, 6H) & 8 0.89 (d, J=7 Hz, 6H): These two doublets represent the four methyl groups. The two
methyls attached to C-2 are diastereotopic and thus appear as a doublet, as are the two methyls on C-8.[3] The
slight difference in chemical shift between the two sets of geminal methyl groups is expected due to their distance
from the chiral center at C-5.

« 13C NMR: While specific data was not found in the initial search, the expected signals can be predicted based on the
structure. One would anticipate 7 distinct signals due to the molecule's symmetry:

o One signal for the carbinol carbon (C-5) around 70-80 ppm.
o Four signals for the methylene carbons (C-3, C-4, C-6, C-7).
o One signal for the methine carbons (C-2, C-8).

o One signal for the four equivalent methyl carbons.

Mass Spectrometry (MS) and Infrared (IR) Spectroscopy

Spectroscopic data for 2,8-Dimethyl-5-nonanol is available in public databases, confirming its structure.[2]
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Technique Expected/Observed Features Rationale

Molecular lon (M+): Not always
observed for alcohols. A peak at m/z =

M-18 (loss of H20) is common. Key ) )
] Provides the molecular weight and
Fragments: Fragments corresponding to . .
Mass Spectrometry (GC-MS) fragmentation pattern, which acts as a
cleavage alpha to the alcohol, such as ) )
) ) molecular fingerprint.
loss of a C4H9 (isobutyl) radical, would

be expected. The NIST library shows a
top peak at m/z 83.[2]

~3350 cm~1 (broad): O-H stretching
vibration. The broadness is due to
hydrogen bonding. ~2870-2960 cm~1
Infrared (IR) Spectroscopy ) groups, most notably the hydroxyl (-OH)
(strong): C-H alkane stretching
roup.
vibrations. ~1050-1150 cm~1 (strong): group

C-O stretching vibration.

Confirms the presence of key functional

graph G {

layout=neato;

node [shape=circle, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", fontsize=10];
edge [color="#5F6368"];

// Central Core

C5 [label="C5-0H", pos="0,0!", fillcolor="#FBBC05"];
C4 [label="C4", pos="-1,0.5!"];

C6 [label="C6", pos="1,0.5!"1;

// Left Chain

C3 [label="C3", pos="-2,0!"];

C2 [label="C2", pos="-3,0.5!"];
Cla [label="Cl'", pos="-4,0!"];
Clb [label="C1l''", pos="-4,1!"];

// Right Chain

C7 [label="C7", pos="2,0!"];

C8 [label="C8", pos="3,0.5!"];
C9a [label="C9'", pos="4,0!"];
C9b [label="C9''", pos="4,1!"];
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// Edges

C5 -- C4; C5 -- C6;
C4 -- C3; C3 -- C2;
C2 -- Cla; C2 -- Clb;
c6 -- C7; C7 -- C8;
C8 -- (C9a; C8 -- C9b;
}

Caption: Molecular graph of 2,8-Dimethyl-5-nonanol highlighting its symmetric structure.

Part 4: Applications and Future Directions
Current Applications

The primary documented use of 2,8-Dimethyl-5-nonanol is as a fragrance and flavoring agent.[1] Its branched structure
and hydroxyl group contribute to a mild, floral scent profile.[1] In perfumery and food science, such molecules are
valuable for their ability to add unique notes and enhance the overall sensory experience of a product.

Potential in Advanced Synthesis

Beyond its use as a fragrance, the structure of 2,8-Dimethyl-5-nonanol makes it an interesting building block for more
complex molecules. For instance, the hydroxyl group can be a handle for further functionalization. Stereoselective
synthesis of related structures, such as (5S, 6S)-6-amino-2,8-dimethylnonan-5-ol, has been described in the literature,
suggesting its potential as a chiral precursor in the development of novel chemical entities, potentially for pharmaceutical
applications.[5] The lipophilic C11 backbone combined with a polar functional group makes it a candidate for creating
specialized surfactants or lubricant additives.

Part 5: Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for 2,8-Dimethyl-5-nonanol was not retrieved, general
principles for handling aliphatic alcohols should be strictly followed.

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g.,
nitrile).

« Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.

« Fire Safety: Aliphatic alcohols are generally flammable. Keep away from open flames, sparks, and other sources of
ignition.

« Handling: Avoid contact with skin and eyes.[6] In case of contact, rinse immediately and thoroughly with water.[6]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.
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« Total synthesis of (5S, 6S)-6-amino-2,8-dimethylnonan-5-ol and (5S, 6S)

" Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or
therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or
implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?
[Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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